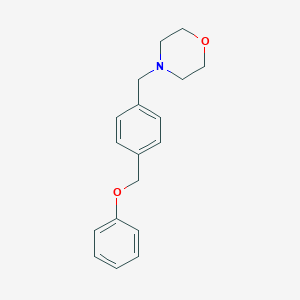

Morpholine, 4-(p-phenoxymethylbenzyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

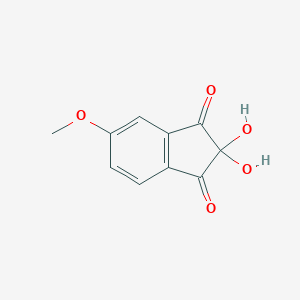

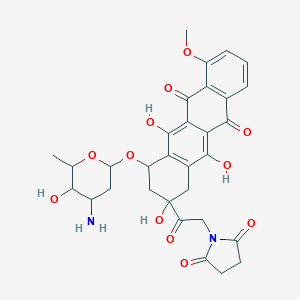

Morpholine, 4-(p-phenoxymethylbenzyl)- is a chemical compound that is widely used in scientific research. It is a morpholine derivative that has a benzyl group attached to the nitrogen atom. This compound is synthesized using a specific method and has various applications in biochemical and physiological research.

Mecanismo De Acción

Morpholine, 4-(p-phenoxymethylbenzyl)- acts as a ligand and interacts with proteins and enzymes in various ways. It can bind to the active site of enzymes and inhibit their activity. It can also bind to the allosteric site of enzymes and modulate their activity. Moreover, it can act as a substrate for enzymes and undergo various chemical reactions.

Efectos Bioquímicos Y Fisiológicos

Morpholine, 4-(p-phenoxymethylbenzyl)- has various biochemical and physiological effects. It can inhibit the activity of various enzymes such as proteases, kinases, and phosphatases. It can also modulate the activity of various receptors such as G protein-coupled receptors and ion channels. Moreover, it can induce various cellular responses such as apoptosis, cell cycle arrest, and differentiation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Morpholine, 4-(p-phenoxymethylbenzyl)- has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and has a long shelf life. Moreover, it can be used in a wide range of concentrations and has a low toxicity. However, it also has some limitations. It can exhibit non-specific binding to proteins and enzymes. It can also interfere with other compounds in the system and produce false results.

Direcciones Futuras

Morpholine, 4-(p-phenoxymethylbenzyl)- has various future directions in scientific research. It can be used as a tool to study the structure and function of proteins and enzymes. It can also be used as a probe to identify new drug targets and develop new drugs. Moreover, it can be used as a scaffold to design new compounds with improved properties and efficacy.

Conclusion:

Morpholine, 4-(p-phenoxymethylbenzyl)- is a chemical compound that has various applications in scientific research. It is synthesized using a specific method and has a wide range of biochemical and physiological effects. It has several advantages and limitations for lab experiments and has various future directions in scientific research. Overall, Morpholine, 4-(p-phenoxymethylbenzyl)- is a valuable tool for studying the structure and function of proteins and enzymes and developing new drugs.

Métodos De Síntesis

Morpholine, 4-(p-phenoxymethylbenzyl)- is synthesized using a specific method. The reaction involves the condensation of morpholine with p-phenoxymethylbenzaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This method yields a pure product with high yield and is widely used in the synthesis of Morpholine, 4-(p-phenoxymethylbenzyl)-.

Aplicaciones Científicas De Investigación

Morpholine, 4-(p-phenoxymethylbenzyl)- has various applications in scientific research. It is used as a reagent in the synthesis of various compounds such as peptides and nucleotides. It is also used as a ligand in the synthesis of metal complexes. Moreover, it is used as a probe in biochemical and physiological research to study the interaction of proteins and enzymes with small molecules.

Propiedades

Número CAS |

19733-85-8 |

|---|---|

Nombre del producto |

Morpholine, 4-(p-phenoxymethylbenzyl)- |

Fórmula molecular |

C18H21NO2 |

Peso molecular |

283.4 g/mol |

Nombre IUPAC |

4-[[4-(phenoxymethyl)phenyl]methyl]morpholine |

InChI |

InChI=1S/C18H21NO2/c1-2-4-18(5-3-1)21-15-17-8-6-16(7-9-17)14-19-10-12-20-13-11-19/h1-9H,10-15H2 |

Clave InChI |

KKZVFODAEIXMLP-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC2=CC=C(C=C2)COC3=CC=CC=C3 |

SMILES canónico |

C1COCCN1CC2=CC=C(C=C2)COC3=CC=CC=C3 |

Otros números CAS |

19733-85-8 |

Sinónimos |

4-[p-(Phenoxymethyl)benzyl]morpholine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

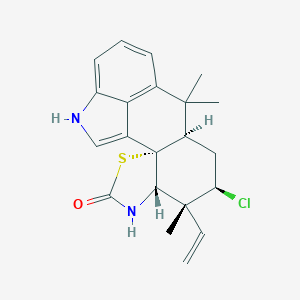

![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)

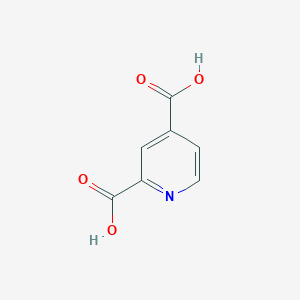

![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)

![3-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B24983.png)